(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Reaction Conditions: The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like borane and hydrogen peroxide.
Purification: The final product is purified using chromatography techniques to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using borane or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base like sodium hydroxide.
Reduction: Borane in tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.
1-methyl-4-(methylamino)pyrrolidin-3-ol: A compound with similar structure but without chiral centers.
Uniqueness
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The chiral centers in the compound can lead to different pharmacokinetic and pharmacodynamic properties compared to its enantiomers or similar compounds.
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-8(2)4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
LVTBOQOSSIBUCD-PHDIDXHHSA-N |
Isomeric SMILES |
CN[C@@H]1CN(C[C@H]1O)C |
Canonical SMILES |
CNC1CN(CC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.